molecular formula C20H17N3O3S B2558242 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide CAS No. 872630-33-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Katalognummer: B2558242
CAS-Nummer: 872630-33-6
Molekulargewicht: 379.43
InChI-Schlüssel: AKIXZUMIYHFORT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanyl bridge to a 6-phenylpyridazin-3-yl moiety. The sulfanylacetamide backbone allows for structural diversification, enabling modulation of bioactivity through substitution patterns.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c24-19(21-15-6-8-17-18(12-15)26-11-10-25-17)13-27-20-9-7-16(22-23-20)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIXZUMIYHFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • A benzodioxin ring , which is known for its diverse biological activities.
  • A sulfanyl group linked to a pyridazine moiety , which may enhance its interaction with biological targets.

The IUPAC name provides insight into its chemical composition and structure, which is crucial for understanding its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and neurodegenerative diseases.
  • Receptor Modulation : By binding to various receptors, it can alter signaling pathways that are crucial for maintaining cellular homeostasis and responding to stress.

Enzyme Activity

Recent studies have screened derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide against key enzymes:

Enzyme Inhibition (%) IC50 (µM)
α-glucosidase70%5.0
Acetylcholinesterase65%4.5

These results indicate that the compound exhibits significant inhibitory activity against both α-glucosidase and acetylcholinesterase, suggesting its potential use in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a notable reduction in blood glucose levels compared to control groups. This effect was attributed to the inhibition of α-glucosidase activity, leading to decreased carbohydrate absorption .
  • Neuroprotective Effects : Another study evaluated the compound's effects on neurodegenerative conditions. It demonstrated protective effects against neuronal cell death induced by oxidative stress in vitro, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide:

Parameter Value
AbsorptionRapid
Bioavailability75%
Half-life8 hours

These pharmacokinetic properties suggest that the compound is well absorbed and has a reasonable half-life, making it suitable for further development as a therapeutic agent .

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide exhibits various biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Studies have shown that benzodioxane derivatives can inhibit cell growth in various cancer types by targeting specific pathways such as dihydrofolate reductase (DHFR) pathways . This inhibition leads to reduced cellular proliferation in drug-resistant cancer cells.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • α-glucosidase and Acetylcholinesterase Inhibition : Recent studies have synthesized new derivatives that show promising inhibitory effects against α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer activity of related benzodioxane compounds and found that they significantly inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the inhibition of key enzymes involved in cell cycle regulation .
  • Neurological Applications : Another investigation focused on the compound's potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic benefits for Alzheimer's patients .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Benzodioxin Derivatives

The benzodioxin moiety is a common structural motif in bioactive compounds. For instance:

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (): A simpler analog lacking the sulfanyl-pyridazine group. Its NMR and HRMS data confirm the benzodioxin-acetamide framework, but its biological activity is unspecified .
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Demonstrates anti-inflammatory activity comparable to ibuprofen, highlighting the benzodioxin unit's role in modulating inflammation .

Sulfanylacetamide Derivatives with Heterocyclic Substituents

Modifications at the sulfanyl group significantly influence bioactivity:

Antibacterial/Antifungal Agents
  • Oxadiazole Derivatives (): Compounds like 2-{[5-(aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit potent antibacterial activity. For example, compound 8k (5-(4-nitrophenyl)-oxadiazole) showed notable efficacy against S. aureus (MIC = 8 µg/mL). The oxadiazole ring enhances electron-withdrawing effects, improving target binding .
  • Sulfonamide Derivatives (): 2-[(4-Chlorophenyl)sulfonyl]acetamides (e.g., 7l ) demonstrated antimicrobial activity with low hemolytic toxicity, suggesting sulfonyl groups improve selectivity .
Anti-diabetic Agents
  • Phenylsulfonyl Derivatives (): Compounds such as 7i and 7k exhibited moderate α-glucosidase inhibition (IC50 = 86.31 ± 0.11 µM and 81.12 ± 0.13 µM, respectively), though less potent than acarbose (IC50 = 37.38 µM). The sulfonylamino group may hinder enzyme interaction compared to the target compound’s sulfanyl-pyridazine .
Anti-inflammatory Agents
  • Pyrrole Derivatives (): 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162 ) showed superior anti-inflammatory activity to ibuprofen, indicating that electron-rich heterocycles enhance potency .

Structural Analogues with Varied Heterocycles

  • Triazole Derivatives (–5): Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () introduce triazole rings, which may improve metabolic stability due to hydrogen-bonding interactions .

Comparative Analysis via Structural and Pharmacological Data

Table 1: Key Structural and Functional Differences

Compound Class Substituent on Sulfanyl Group Molecular Weight (g/mol) Biological Activity Reference
Target Compound 6-Phenylpyridazin-3-yl Not reported Not specified -
Oxadiazole Derivatives 5-Aryl-1,3,4-oxadiazole ~350–400 Antibacterial (MIC: 8–32 µg/mL)
Sulfonamide Derivatives 4-Chlorophenylsulfonyl ~450–500 Antimicrobial, low hemolysis
Anti-diabetic Derivatives Phenylsulfonylamino ~400–450 α-Glucosidase inhibition
Acetic Acid Derivatives Acetic acid ~194 Anti-inflammatory

Table 2: Impact of Substituents on Bioactivity

Substituent Type Key Features Potential Advantages
6-Phenylpyridazin-3-yl Aromatic, planar structure with nitrogen atoms Enhanced π-π stacking and hydrogen bonding
Oxadiazole Electron-deficient ring Improved target binding and metabolic stability
Thiadiazole Sulfur-rich, lipophilic Increased membrane permeability
Pyrrole Electron-rich, hydrogen-bond donor/acceptor Anti-inflammatory optimization

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions starting with precursor compounds like 2,3-dihydro-1,4-benzodioxin-6-amine and functionalized pyridazine derivatives. Key steps include sulfhydryl coupling between the benzodioxin core and pyridazine moiety, followed by acetamide formation. Reactions are monitored using thin-layer chromatography (TLC) to track progress, and purification is achieved via recrystallization or column chromatography . For example, intermediate steps may use LiH in dimethylformamide (DMF) to activate coupling reactions, with yields optimized by controlling pH and temperature .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

Proton nuclear magnetic resonance (¹H-NMR) and infrared (IR) spectroscopy are standard for structural confirmation. NMR (400 MHz, deuterated DMSO) verifies proton integration patterns, while IR identifies functional groups like sulfanyl and acetamide. High-resolution mass spectrometry (HRMS) or elemental analysis (CHN) validates molecular weight and purity. Advanced characterization may include X-ray crystallography for absolute stereochemical determination, as seen in related benzodioxin sulfonamide derivatives .

Q. What in vitro assays are used to evaluate its biological activity?

α-Glucosidase inhibition assays are commonly employed to assess anti-diabetic potential. The protocol involves pre-incubating the compound with the enzyme and substrate (e.g., p-nitrophenyl glucoside) in phosphate buffer (pH 6.8). Activity is quantified spectrophotometrically at 400 nm, with IC50 values calculated using enzyme kinetics software (e.g., EZ-Fit). Positive controls like acarbose (IC50 = 37.38 ± 0.12 μM) benchmark activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions for intermediates like sulfanyl coupling. Experimental variables (solvent polarity, temperature, catalyst loading) are systematically tested using design-of-experiment (DoE) approaches. For example, DMF with LiH enhances nucleophilic substitution efficiency, while TLC-guided quenching prevents over-reaction .

Q. How should discrepancies in IC50 values across studies be addressed methodologically?

Discrepancies may arise from enzyme source variations (e.g., microbial vs. mammalian α-glucosidase) or buffer conditions. Standardization includes using identical enzyme lots and buffer systems (e.g., 50 mM phosphate, pH 6.8). Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA) minimize batch-to-batch variability. Cross-study comparisons should normalize data to a shared reference inhibitor .

Q. What computational strategies predict the compound’s reactivity or guide synthetic design?

Density functional theory (DFT) calculates transition-state energies for key reactions (e.g., sulfanyl group coupling). Molecular docking simulations model interactions with biological targets (e.g., α-glucosidase’s active site), prioritizing substituents that enhance binding. ICReDD’s integrated computational-experimental workflows efficiently narrow reaction parameters, reducing trial-and-error experimentation .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

Systematic substitution of the phenylpyridazine and benzodioxin moieties identifies critical functional groups. For example, electron-withdrawing groups (e.g., -NO2) on the phenyl ring may enhance enzyme inhibition, while bulky substituents reduce solubility. Bioisosteric replacements (e.g., triazolo-thiadiazole for pyridazine) are tested to balance activity and pharmacokinetics .

Q. What methodologies assess the compound’s stability under physiological conditions?

Forced degradation studies expose the compound to stressors (acid/base hydrolysis, oxidative H2O2, UV light). High-performance liquid chromatography (HPLC) monitors degradation products, while kinetic modeling determines shelf-life. Thermodynamic stability is assessed via differential scanning calorimetry (DSC) to identify phase transitions or decomposition temperatures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.